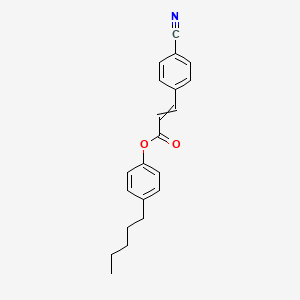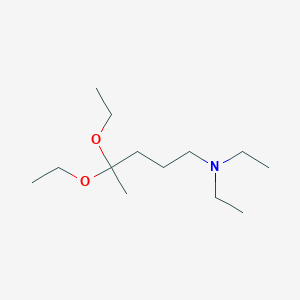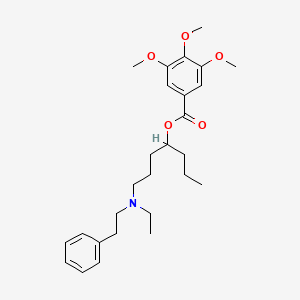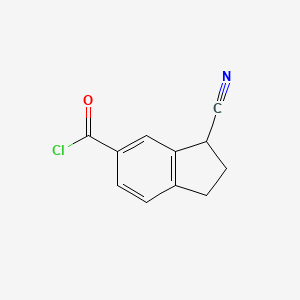
3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) is a complex organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a cyano group, a carbonyl chloride group, and a dihydroindene structure, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through the cyclization of suitable precursors such as 2-alkynylbenzaldehydes.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide or potassium cyanide.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under controlled conditions.
Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or the cyano group to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group can be replaced by nucleophiles like amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the production of advanced materials, including polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and carbonyl chloride group can participate in various chemical interactions, including hydrogen bonding, covalent bonding, and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) can be compared with other indene derivatives, such as:
1H-Indene-5-carbonyl chloride: Lacks the cyano group, which may result in different chemical reactivity and biological activity.
3-Cyano-2,3-dihydro-1H-indene:
1H-Indene-5-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and uses.
The presence of both the cyano group and the carbonyl chloride group in 1H-Indene-5-carbonyl chloride,3-cyano-2,3-dihydro-(9ci) makes it unique and versatile for various synthetic and research applications.
Propriétés
Numéro CAS |
68634-09-3 |
|---|---|
Formule moléculaire |
C11H8ClNO |
Poids moléculaire |
205.64 g/mol |
Nom IUPAC |
3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2 |
Clé InChI |
YZVFQWWARVKPAL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazireno[2,3-a]benzimidazole](/img/structure/B13797983.png)
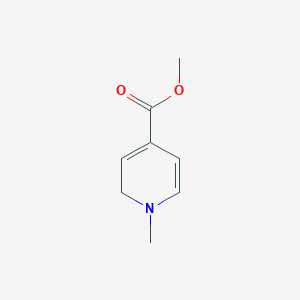
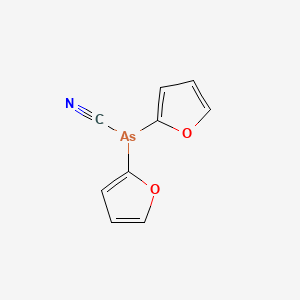


![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[4-[(4-chlorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13798011.png)
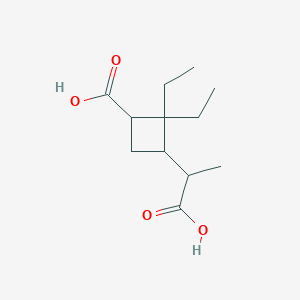
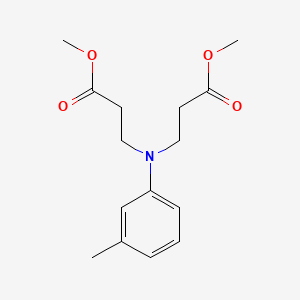
![5H-Thiopyrano[4,3-d][1,2]oxazol-4(7H)-one](/img/structure/B13798019.png)
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

